3-(2,4-dichlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
CAS No.:
Cat. No.: VC16283361
Molecular Formula: C16H11Cl2F3N4S
Molecular Weight: 419.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11Cl2F3N4S |
|---|---|
| Molecular Weight | 419.3 g/mol |
| IUPAC Name | 3-(2,4-dichlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C16H11Cl2F3N4S/c17-11-4-5-12(13(18)7-11)14-23-24-15(25(14)22)26-8-9-2-1-3-10(6-9)16(19,20)21/h1-7H,8,22H2 |
| Standard InChI Key | BMRZFRMDXMJROA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
Introduction
3-(2,4-dichlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a complex organic compound belonging to the triazole family. It features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. The compound is characterized by the presence of a dichlorophenyl group and a trifluoromethylbenzyl group, contributing to its unique chemical properties and potential applications.
Molecular Formula and Weight
The molecular formula of this compound is not explicitly provided in the available sources, but it can be inferred from its structure. Generally, for compounds in the triazole family, the molecular weight is calculated based on the sum of atomic masses of all constituent atoms.
Reactivity
Triazole compounds often require specific conditions for reactivity, such as elevated temperatures or acidic/basic catalysts, to facilitate reactions and yield desired products.
Synthesis
The synthesis of 3-(2,4-dichlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine likely involves multi-step organic chemistry methods, including cyclization and substitution reactions. While specific details for this compound's synthesis are not available, general strategies for triazole derivatives involve the use of solvents like ethanol or dimethylformamide under controlled conditions.
Biological Activities
Triazoles are known for their biological activity, particularly as antifungal agents, and have applications in agriculture and pharmaceuticals. They can affect gene expression related to cell proliferation and apoptosis, potentially leading to therapeutic effects in various diseases.
Research Findings
| Compound Feature | Description |
|---|---|
| Chemical Class | Triazole |
| Functional Groups | Dichlorophenyl, Trifluoromethylbenzyl |
| Biological Activity | Potential antifungal and chemotherapeutic effects |
| Synthesis | Multi-step organic synthesis involving cyclization and substitution |
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